6-[(Naphthalen-1-ylamino)methyl]pyrido[2,3-d]pyrimidine-2,4-diamine
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Overview
Description
6-[(Naphthalen-1-ylamino)methyl]pyrido[2,3-d]pyrimidine-2,4-diamine is a heterocyclic compound that belongs to the class of pyridopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Naphthalen-1-ylamino)methyl]pyrido[2,3-d]pyrimidine-2,4-diamine typically involves the condensation of naphthylamine with a pyridopyrimidine precursor. One common method includes the reaction of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with naphthylamine under reflux conditions in the presence of a suitable solvent such as p-xylene . The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality compounds suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
6-[(Naphthalen-1-ylamino)methyl]pyrido[2,3-d]pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, aryl halides, amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Alkylated or arylated derivatives
Scientific Research Applications
6-[(Naphthalen-1-ylamino)methyl]pyrido[2,3-d]pyrimidine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antiproliferative agent, showing promise in inhibiting cancer cell growth.
Materials Science: The compound’s unique structure allows it to be used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-[(Naphthalen-1-ylamino)methyl]pyrido[2,3-d]pyrimidine-2,4-diamine involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby disrupting cellular signaling pathways that are crucial for cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure and exhibit antiproliferative and kinase inhibitory activities.
Pyrido[2,3-d]pyrimidin-7-ones: These derivatives also possess biological activities such as kinase inhibition and are used in the development of therapeutic agents.
Uniqueness
6-[(Naphthalen-1-ylamino)methyl]pyrido[2,3-d]pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain molecular targets. This makes it a valuable compound for the development of targeted therapies with reduced side effects .
Properties
CAS No. |
174655-06-2 |
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Molecular Formula |
C18H16N6 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
6-[(naphthalen-1-ylamino)methyl]pyrido[2,3-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C18H16N6/c19-16-14-8-11(10-22-17(14)24-18(20)23-16)9-21-15-7-3-5-12-4-1-2-6-13(12)15/h1-8,10,21H,9H2,(H4,19,20,22,23,24) |
InChI Key |
BBVNYSAAUUALLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC3=CC4=C(N=C(N=C4N=C3)N)N |
Origin of Product |
United States |
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